(2,2-Diphenylethyl)triphenylsilane
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Overview
Description
(2,2-Diphenylethyl)triphenylsilane is an organosilicon compound with the molecular formula C32H28Si and a molecular weight of 440.666 g/mol . This compound is characterized by the presence of a silicon atom bonded to three phenyl groups and a (2,2-diphenylethyl) group. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
The synthesis of (2,2-Diphenylethyl)triphenylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added to an unsaturated bond in the presence of a catalyst . This reaction is often catalyzed by platinum-based catalysts, such as Speier’s or Karstedt’s catalysts . The reaction conditions usually involve the use of solvents like toluene or hexane and temperatures ranging from room temperature to 100°C . Industrial production methods may involve similar hydrosilylation processes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
(2,2-Diphenylethyl)triphenylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Substitution: The phenyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds .
Scientific Research Applications
(2,2-Diphenylethyl)triphenylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,2-Diphenylethyl)triphenylsilane involves its ability to donate hydride ions in reduction reactions and participate in hydrosilylation reactions . The silicon atom in the compound can form stable bonds with various functional groups, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
(2,2-Diphenylethyl)triphenylsilane can be compared with other similar organosilicon compounds, such as:
Triphenylsilane: Similar in structure but lacks the (2,2-diphenylethyl) group.
Diphenylsilane: Contains two phenyl groups instead of three.
Tetraphenylsilane: Contains four phenyl groups, making it more sterically hindered.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other organosilicon compounds .
Properties
Molecular Formula |
C32H28Si |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2,2-diphenylethyl(triphenyl)silane |
InChI |
InChI=1S/C32H28Si/c1-6-16-27(17-7-1)32(28-18-8-2-9-19-28)26-33(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-25,32H,26H2 |
InChI Key |
IHJKRGKEPZOXLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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